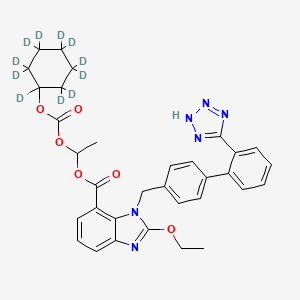

Candesartan Cilexetil-d11

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOSNRCGJFBJIB-XLHVCENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Candesartan Cilexetil-d11 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purpose and application of Candesartan (B1668252) Cilexetil-d11 in the research and development of the antihypertensive drug, Candesartan Cilexetil. This document details its primary function as an internal standard in bioanalytical methodologies, provides exemplary experimental protocols, and illustrates the pharmacological context of Candesartan's mechanism of action.

Core Purpose: Enhancing Analytical Accuracy in Pharmacokinetic Studies

Candesartan Cilexetil-d11 is a deuterium-labeled analog of Candesartan Cilexetil. Its fundamental purpose in a research setting is to serve as an internal standard for the quantitative analysis of candesartan, the active metabolite of the prodrug candesartan cilexetil, in biological matrices.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis.

The key advantages of using this compound as an internal standard include:

-

Minimizing Matrix Effects: Biological samples such as plasma are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. As this compound is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Correcting for Variability in Sample Preparation: During the extraction process, some of the analyte may be lost. The internal standard is added at a known concentration at the beginning of the sample preparation process. Any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard, thus enabling accurate quantification.

-

Improving Precision and Accuracy of Quantification: By normalizing the response of the analyte to that of the internal standard, the variability in injection volume and instrument response is minimized, leading to more precise and accurate results.[2]

This compound is therefore crucial in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where precise and reliable quantification of candesartan is essential.[1]

Pharmacological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

Candesartan is a potent and selective angiotensin II receptor blocker (ARB).[3] It exerts its antihypertensive effects by inhibiting the actions of angiotensin II at the angiotensin II type 1 (AT1) receptor. To fully appreciate the significance of quantifying candesartan levels, it is essential to understand its role within the Renin-Angiotensin-Aldosterone System (RAAS).

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][3][4] The following diagram illustrates the key components of this pathway and the point of intervention for Candesartan.

Experimental Protocols: Bioanalytical Method for Candesartan Quantification

The following is a representative experimental protocol for the quantification of candesartan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. This protocol is a composite of methodologies described in the scientific literature.[2][5][6][7]

Sample Preparation (Solid Phase Extraction - SPE)

-

Aliquoting: Transfer 250 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of Candesartan-d4 working solution (the deuterated internal standard) to each plasma sample to achieve a final concentration of approximately 100 ng/mL.

-

Acidification: Add 100 µL of 2% formic acid in water to each sample and vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of candesartan.

| Parameter | Value |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution, e.g., 70:30 (A:B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation: Quantitative Parameters

The following tables present key quantitative data for the LC-MS/MS analysis of candesartan using a deuterated internal standard.

Table 1: Mass Spectrometric Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Candesartan | 441.1 | 262.9 |

| Candesartan-d4 | 445.0 | 267.1 |

Data sourced from a representative study using Candesartan-d4 as an internal standard.[2]

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 1.03 - 307.92 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Mean Recovery | ~90% |

These values are representative of a validated LC-MS/MS method for candesartan in human plasma.[2]

Workflow and Logical Relationships

The following diagram illustrates the typical workflow in a pharmacokinetic study involving the quantification of candesartan using this compound as an internal standard.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. pharmascholars.com [pharmascholars.com]

- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

An In-Depth Technical Guide to the Physical and Chemical Properties of Candesartan Cilexetil-d11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Candesartan (B1668252) Cilexetil-d11, a deuterated analog of the angiotensin II receptor antagonist, Candesartan Cilexetil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and analytical applications. Information on both the deuterated and non-deuterated forms of the compound is presented to provide a thorough comparative context.

Introduction

Candesartan Cilexetil is a potent and selective angiotensin II type 1 (AT1) receptor blocker used in the treatment of hypertension and heart failure.[1] It is administered as a prodrug, which is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract. The deuterated analog, Candesartan Cilexetil-d11, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies due to its mass shift, which allows for precise quantification by mass spectrometry.[2] This guide delves into the core physical and chemical characteristics of this compound, alongside its non-deuterated counterpart, providing essential data for its application in research and development.

Physical and Chemical Properties

Table 1: General and Chemical Properties

| Property | This compound | Candesartan Cilexetil |

| Chemical Name | 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyl-d11-oxy)carbonyl]oxy]ethyl Ester | (±)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate |

| CAS Number | 1261393-19-4 | 145040-37-5 |

| Molecular Formula | C₃₃H₂₃D₁₁N₆O₆ | C₃₃H₃₄N₆O₆ |

| Molecular Weight | 621.73 g/mol | 610.66 g/mol [3] |

| Appearance | White to Off-White Solid | White to off-white crystalline powder[3] |

| Isotopic Purity | Information not publicly available, typically ≥98% for commercially available standards. | Not Applicable |

Table 2: Physicochemical Properties

| Property | This compound | Candesartan Cilexetil |

| Melting Point | Data not available | 157-163 °C, 168-170 °C[4] |

| Boiling Point | Data not available | 843.3 ± 75.0 °C (Predicted)[4] |

| Solubility | Data not available | Water: Practically insoluble[5] Methanol (B129727): Sparingly soluble[5] Ethanol: ~3 mg/mL[6] DMSO: ≥15 mg/mL[4], ~30 mg/mL[6] Dimethylformamide (DMF): ~30 mg/mL[6] |

| pKa | Data not available | 6.0[7] |

Mechanism of Action: Angiotensin II Receptor Blockade

Candesartan Cilexetil is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, candesartan, during absorption from the gastrointestinal tract.[1] Candesartan is a selective angiotensin II receptor blocker (ARB) that exhibits high affinity for the angiotensin II type 1 (AT1) receptor.[5] By blocking the AT1 receptor, candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[5] The mechanism of action for this compound is identical to its non-deuterated counterpart.

Caption: Mechanism of action of Candesartan Cilexetil.

Experimental Protocols

Synthesis of Candesartan Cilexetil

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic route for the non-deuterated form has been described.[8] The synthesis of the d11 analog would follow a similar pathway, utilizing a deuterated cyclohexanol (B46403) derivative in the appropriate step. A representative final step in the synthesis of Candesartan Cilexetil is the deprotection of a trityl-protected precursor.[9]

Protocol: Deprotection of Trityl Candesartan Cilexetil [9]

-

Dissolve trityl candesartan cilexetil (10.0 kg, 11.72 mol) in distilled methylene (B1212753) chloride (58.8 kg).

-

Add pre-chilled methanol (75 kg) to the reaction vessel to lower the temperature to -14°C.

-

Add pre-chilled 7% HCl in methanol (34.5 kg, containing 66.16 mol HCl) to the vessel, maintaining the temperature between -12°C and -13°C.

-

Allow the reaction to proceed for 3 hours, monitoring completion with Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (20:1).

-

Upon completion, add 6% aqueous ammonia (B1221849) to adjust the pH of the organic layer to 5.5.

-

Add water (290 kg) and stir for 10 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure at 35°C to obtain a viscous product.

-

Add anhydrous ethyl ether (45 kg) to the viscous material and stir at 12°C for 20 minutes to induce crystallization.

-

Cool the mixture to 0°C and let it stand for 3 hours.

-

Filter the solid product and dry under normal pressure for 12 hours to yield crude Candesartan Cilexetil.

Caption: General workflow for the deprotection step in Candesartan Cilexetil synthesis.

Analytical Methods

A common analytical technique for the quantification and purity assessment of Candesartan Cilexetil is reverse-phase HPLC. The following is a representative method that can be adapted for the analysis of this compound.

Protocol: RP-HPLC Analysis of Candesartan Cilexetil

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

UPLC-MS/MS is a highly sensitive and selective method for the quantification of Candesartan in biological matrices, often employing this compound or Candesartan-d4 as an internal standard.[10][11][12][13][14]

Protocol: UPLC-MS/MS for Candesartan in Human Plasma [12]

-

Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 column (e.g., Thermo Hypersil GOLD C18).

-

Mobile Phase: Isocratic elution with 5 mM ammonium (B1175870) formate (B1220265) and acetonitrile.

-

Internal Standard: Candesartan-d4.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

References

- 1. iajpr.com [iajpr.com]

- 2. veeprho.com [veeprho.com]

- 3. Candesartan Cilexetil CAS 145040-37-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 145040-37-5 CAS MSDS (Candesartan cilexetil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Enhanced solubility and intestinal absorption of candesartan cilexetil solid dispersions using everted rat intestinal sacs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]

- 10. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Candesartan Cilexetil-d11 in Advancing Analytical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Candesartan (B1668252) Cilexetil-d11 as a stable isotope-labeled internal standard in the quantitative analysis of Candesartan. Primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this deuterated analog is fundamental to achieving the accuracy, precision, and robustness required in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Core Mechanism of Action in Analytical Assays

Candesartan Cilexetil is a prodrug that is rapidly hydrolyzed to its active form, Candesartan, in the body. In analytical assays, the focus is typically on the quantification of this active metabolite. The mechanism of action of Candesartan Cilexetil-d11 in this context is not pharmacological but rather physicochemical, serving as an ideal internal standard.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. This compound is chemically identical to the analyte of interest (Candesartan), with the only difference being the replacement of 11 hydrogen atoms with deuterium. This subtle alteration in mass has profound benefits for analytical quantification:

-

Co-elution with the Analyte: Due to its near-identical chemical structure, Candesartan-d11 (the active form of the deuterated prodrug) exhibits the same chromatographic behavior as the unlabeled Candesartan. This ensures that both compounds elute from the liquid chromatography column at the same time, experiencing identical ionization conditions in the mass spectrometer's source.

-

Correction for Matrix Effects: Biological samples such as plasma are complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because the internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.

-

Compensation for Sample Preparation Variability: During the extraction process from biological fluids, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the sample preparation, any losses will affect both the analyte and the internal standard proportionally. The consistent ratio allows for the accurate calculation of the initial analyte concentration.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly reduces the variability associated with sample handling and instrumental analysis, resulting in higher precision and accuracy of the measurements.[1][2]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Candesartan using a deuterated internal standard. While specific data for Candesartan-d11 is not widely published, the mass transitions can be extrapolated from the known fragmentation of Candesartan and its commonly used d4 analog. The addition of 11 daltons to the precursor and major fragment ions of Candesartan is a scientifically sound assumption for creating a hypothetical, yet representative, set of parameters for Candesartan-d11.

Table 1: Mass Spectrometric Parameters for Candesartan and its Deuterated Internal Standards

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Candesartan | 441.1 | 263.1 | Positive ESI |

| Candesartan-d4 | 445.1 | 267.1 | Positive ESI |

| Candesartan-d11 (Extrapolated) | 452.2 | 274.2 | Positive ESI |

Data for Candesartan and Candesartan-d4 are derived from published literature.[3] Data for Candesartan-d11 is extrapolated based on common fragmentation pathways.

Table 2: Typical Chromatographic Conditions for Candesartan Analysis

| Parameter | Condition |

| HPLC Column | C18 (e.g., Gemini C18, Zorbax Eclipse XDB-C18) |

| Mobile Phase | Acetonitrile (B52724) and 5 mM Ammonium Formate in water (gradient or isocratic elution) |

| Flow Rate | 0.3 - 0.9 mL/min |

| Injection Volume | 5 - 10 µL |

| Run Time | 2 - 5 minutes |

These conditions are a synthesis of common practices reported in the literature.[1][2]

Experimental Protocols

The following is a generalized protocol for the quantification of Candesartan in human plasma using this compound as an internal standard, based on established methodologies.

Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw Plasma Samples: Allow frozen human plasma samples (containing unknown concentrations of Candesartan), calibration standards, and quality control samples to thaw at room temperature.

-

Spike with Internal Standard: To 100 µL of each plasma sample, add a specific volume (e.g., 10 µL) of a known concentration of this compound solution in methanol (B129727).

-

Pre-condition SPE Cartridge: Condition a solid-phase extraction cartridge (e.g., Strata-X) by passing 2.0 mL of acetonitrile followed by two washes of 2.0 mL of water.[3]

-

Load Sample: Load the plasma sample onto the pre-conditioned SPE cartridge.

-

Wash Cartridge: Wash the cartridge with a suitable solvent (e.g., water or a low-percentage organic solvent mixture) to remove interfering substances.

-

Elute Analyte and Internal Standard: Elute Candesartan and Candesartan-d11 from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

-

Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Set Chromatographic Conditions: Equilibrate the HPLC system with the mobile phase at the specified flow rate (refer to Table 2).

-

Set Mass Spectrometer Parameters: Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using the precursor and product ion transitions specified in Table 1 for both Candesartan and Candesartan-d11.

-

Inject Sample: Inject the reconstituted sample into the LC-MS/MS system.

-

Data Acquisition: Acquire the data for the specified run time.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both Candesartan and Candesartan-d11.

-

Calculate Peak Area Ratios: Determine the ratio of the peak area of Candesartan to the peak area of Candesartan-d11 for all samples.

-

Generate Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

-

Quantify Unknown Samples: Use the calibration curve to determine the concentration of Candesartan in the unknown samples based on their measured peak area ratios.

Mandatory Visualizations

Caption: Workflow for Candesartan quantification using a deuterated internal standard.

Caption: Pharmacological mechanism of Candesartan action.

References

A Technical Guide to Candesartan Cilexetil-d11 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Candesartan (B1668252) Cilexetil-d11, a deuterated isotopologue of the angiotensin II receptor antagonist, Candesartan Cilexetil. This guide is intended for researchers in academia and the pharmaceutical industry, offering comprehensive information on its commercial availability, and detailed methodologies for its application in analytical and pharmacokinetic studies.

Introduction to Candesartan Cilexetil-d11

Candesartan Cilexetil is a prodrug that is rapidly hydrolyzed to its active form, candesartan, upon absorption. Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker, widely used in the treatment of hypertension and heart failure.

This compound is a stable, non-radioactive, isotopically labeled version of Candesartan Cilexetil. The incorporation of eleven deuterium (B1214612) atoms into the cyclohexyl group creates a molecule with a higher mass-to-charge ratio (m/z) than the unlabeled compound. This property makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical measurements.

Commercial Suppliers of this compound

A number of reputable suppliers provide this compound for research purposes. The following table summarizes key information from some of the prominent vendors. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to ensure the quality and purity of the compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Available Pack Sizes | Additional Information |

| LGC Standards | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | 2.5 mg, 25 mg | Provides Certificate of Analysis and Safety Data Sheet.[1][2] |

| Santa Cruz Biotechnology | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | Inquire | Biochemical for proteomics research.[3] |

| Simson Pharma Limited | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | Inquire | Accompanied by a Certificate of Analysis.[4] |

| MedChemExpress | This compound | Not specified | Not specified | Inquire | Deuterium labeled Candesartan Cilexetil. |

| PI & PI Biotech Inc. | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | Inquire | Isotope Labelled Compound.[5] |

| CP Lab Safety | This compound | 1261393-19-4 | C₃₃H₂₃D₁₁N₆O₆ | 2.5 mg | For professional manufacturing, research laboratories and industrial or commercial usage only.[6] |

| Veeprho | Candesartan Cilexetil Impurity 22-D11 | Not specified | Not specified | Inquire | Deuterium-labeled analog of Candesartan utilized as an internal standard. |

Application in Quantitative Bioanalysis: Experimental Protocols

This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of candesartan in biological matrices such as plasma and urine. The following provides a generalized, yet detailed, experimental protocol based on established methodologies.

Sample Preparation

The goal of sample preparation is to extract the analyte (candesartan) and the internal standard (candesartan-d11, as this compound will be hydrolyzed to candesartan-d11 in the biological matrix) from the biological matrix, remove interfering substances, and concentrate the sample. Two common techniques are protein precipitation and solid-phase extraction (SPE).

3.1.1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

-

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard working solution (this compound in methanol).

-

Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

3.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, reducing matrix effects and improving sensitivity.

-

Protocol:

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with methanol followed by water.

-

To 200 µL of plasma sample, add the internal standard (this compound).

-

Acidify the sample with an acid (e.g., formic acid or phosphoric acid) to a pH of approximately 3.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile, which may contain a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) to improve recovery).

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions

The chromatographic separation is typically performed using a reversed-phase column.

| Parameter | Typical Conditions |

| Column | C18 or C8 (e.g., 50 x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is often used to ensure good separation and peak shape. For example, starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Tandem Mass Spectrometry (MS/MS) Conditions

Detection is achieved using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |

| MRM Transitions | Candesartan: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 441.2 → 263.2) Candesartan-d11: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 452.2 → 274.2 - Note: The exact mass transition for d11 may need to be optimized, this is an illustrative example) |

| Ion Source Temperature | 400 - 550 °C |

| Ion Spray Voltage | 4500 - 5500 V |

| Collision Gas | Argon |

Workflow and Data Analysis

The overall workflow for a typical pharmacokinetic study using this compound as an internal standard is depicted in the following diagram.

Caption: Workflow for quantitative analysis of Candesartan using a deuterated internal standard.

Data analysis involves integrating the peak areas of the analyte (candesartan) and the internal standard (candesartan-d11). A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of candesartan in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve. This data is then used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Conclusion

This compound is an indispensable tool for researchers engaged in the development and bioanalysis of candesartan. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate quantitative data, which is fundamental for pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a foundational understanding of the commercial sources and a detailed framework for the practical application of this compound in a research setting. Researchers should always validate their specific analytical methods according to regulatory guidelines to ensure data integrity.

References

- 1. ijpbs.com [ijpbs.com]

- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Quantification of Candesartan in Mouse Plasma by MALDI-TOFMS and in Tissue Sections by MALDI-Imaging Using the Stable-Isotope Dilution Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Deuterium-Labeled Standards in the Bioanalysis of Candesartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan (B1668252), an angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension and heart failure.[1] Accurate and precise quantification of Candesartan in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[2][3] The reliability of LC-MS/MS data is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and synthetic accessibility.[4] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation when utilizing deuterium-labeled standards, specifically Candesartan-d4, for the analysis of Candesartan.

The use of a SIL-IS, such as Candesartan-d4, is crucial for mitigating the variability inherent in bioanalytical workflows.[5] Factors such as sample loss during extraction, fluctuations in instrument response, and matrix effects can all compromise the accuracy of quantification.[4][5] By introducing a known amount of the deuterated analog at the initial stage of sample preparation, it co-elutes with the unlabeled analyte and experiences similar analytical variations.[5] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), allowing for a precise ratiometric quantification that corrects for these potential errors.[4]

Mechanism of Action of Candesartan

Candesartan functions by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[6] This targeted action leads to a reduction in blood pressure.[6] Understanding this mechanism is fundamental to appreciating the therapeutic context of its quantification.

Caption: Mechanism of action of Candesartan.

Deuterium-Labeled Internal Standard: Candesartan-d4

Candesartan-d4 is the deuterium-labeled analog of Candesartan and is widely used as an internal standard in quantitative bioanalysis.[7][8] Its chemical structure is identical to Candesartan, except for the replacement of four hydrogen atoms with deuterium (B1214612) on the biphenyl (B1667301) ring.[8] This mass difference allows for its distinct detection by a mass spectrometer.

Chemical Information:

Experimental Methodologies

The successful analysis of Candesartan using a deuterium-labeled internal standard involves a multi-step workflow, from sample preparation to LC-MS/MS detection.

Caption: General workflow for Candesartan analysis.

Sample Preparation

The initial and most critical step is the extraction of Candesartan and its internal standard from the biological matrix, typically human plasma. The two most common techniques are protein precipitation and solid-phase extraction (SPE).

-

Protein Precipitation: This is a simpler and faster method.[9] It involves adding a precipitating agent, such as acetonitrile, to the plasma sample.[9][10] This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, is then injected into the LC-MS/MS system.

-

Solid-Phase Extraction (SPE): SPE is a more selective and efficient extraction method that can provide cleaner extracts, leading to reduced matrix effects.[2][3] The process involves passing the plasma sample through a sorbent bed that retains the analyte and internal standard. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is employed to separate Candesartan and Candesartan-d4 from endogenous plasma components before their introduction into the mass spectrometer.[1]

Typical Chromatographic Conditions:

| Parameter | Description |

| Column | C8 or C18 reversed-phase columns are commonly used.[1][11] |

| Mobile Phase | A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is typical.[1][3] |

| Flow Rate | Flow rates generally range from 0.3 to 0.45 mL/min.[2][11] |

| Injection Volume | Small injection volumes, often around 3 µL, are sufficient for sensitive detection.[1] |

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of Candesartan and its deuterated internal standard. The most common mode of operation is Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Typical Mass Spectrometric Parameters:

| Parameter | Candesartan | Candesartan-d4 |

| Ionization Mode | Electrospray Ionization (ESI), either positive or negative mode.[2][9] | ESI, either positive or negative mode.[2][9] |

| Precursor Ion (m/z) | 441.1, 441.2, or 440.9[2][9][11] | 445.1 or 444.6[2][9] |

| Product Ion (m/z) | 263.1 or 263.2[2][11] | 267.1 or 265.1[2][9] |

Method Validation and Quantitative Data

Bioanalytical methods for the quantification of Candesartan must be rigorously validated to ensure their reliability. Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, and recovery.

Summary of Validation Parameters from Various Studies:

| Parameter | Range/Value | Reference |

| Linearity Range | 1.03–307.92 ng/mL | [3] |

| 1 - 400 ng/mL | [2] | |

| 2–500 ng/mL | [1] | |

| 1.2–1030 ng/mL | [11] | |

| 0.400–240.000 ng/mL | [9] | |

| Lower Limit of Quantification (LLOQ) | 1.03 ng/mL | [3] |

| 1 ng/mL | [2] | |

| 2 ng/mL | [1] | |

| 1.2 ng/mL | [11] | |

| 0.400 ng/mL | [9] | |

| Accuracy | 86.70–108.8% | [1] |

| 94.97–107.1% (inter-batch) | [1] | |

| 86.70–108.8% (intra-batch) | [1] | |

| Precision (%CV) | Within 10.0% (intra- and inter-day) | [1] |

| 5.95% to 2.79% (dilution integrity) | [3] | |

| Recovery | 101.9% for Candesartan, 87% for internal standard (propranolol) | [11] |

Conclusion

The use of deuterium-labeled internal standards, such as Candesartan-d4, is indispensable for the accurate and precise quantification of Candesartan in biological matrices by LC-MS/MS. This technical guide has outlined the fundamental principles, detailed experimental workflows, and presented key quantitative data to aid researchers, scientists, and drug development professionals in the implementation of robust and reliable bioanalytical methods for Candesartan. The methodologies described herein, when properly validated, can be confidently applied to a variety of research and clinical settings, ultimately contributing to a better understanding of the pharmacokinetics and therapeutic efficacy of this important antihypertensive agent.

References

- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmascholars.com [pharmascholars.com]

- 4. benchchem.com [benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpaonline.com [ajpaonline.com]

- 11. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Role of Stable Isotopes in the Pharmacokinetic Assessment of Candesartan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan (B1668252), a potent and selective angiotensin II type 1 (AT₁) receptor blocker, is a cornerstone in the management of hypertension and heart failure. Administered as its prodrug, candesartan cilexetil, it undergoes rapid and complete conversion to the active candesartan moiety during gastrointestinal absorption.[1] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing therapeutic regimens and ensuring patient safety. Stable isotope labeling has emerged as a gold-standard methodology, offering unparalleled precision in elucidating the complex pharmacokinetic journey of candesartan.[1]

This technical guide provides a comprehensive overview of the application of stable isotopes in the pharmacokinetic studies of candesartan. It details experimental protocols, presents quantitative data in a comparative format, and visualizes key pathways and workflows to support researchers in the design and interpretation of such studies.

Core Applications of Stable Isotopes in Candesartan Pharmacokinetics

The use of stable isotope-labeled analogues of candesartan, such as those incorporating ¹³C, ¹⁴C, or deuterium (B1214612) (²H), provides significant advantages over traditional pharmacokinetic methods. These include:

-

Absolute Bioavailability Determination: By co-administering an oral dose of unlabeled candesartan cilexetil and an intravenous dose of a labeled candesartan tracer, the absolute bioavailability can be determined in a single study period. This eliminates the intra-subject variability inherent in traditional two-period crossover studies.[1]

-

Metabolite Identification and Quantification: Isotope labeling allows for the definitive tracking and identification of metabolites in complex biological matrices. The unique mass signature of the labeled compound and its metabolites distinguishes them from endogenous molecules.

-

Mass Balance Studies: Radiolabeled isotopes, such as ¹⁴C, are instrumental in determining the routes and rates of excretion of the drug and its metabolites, providing a complete picture of the drug's fate in the body.

-

Bioanalytical Internal Standards: Deuterated or ¹³C-labeled candesartan (e.g., candesartan-d₄) serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] It co-elutes with the analyte and compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]

Experimental Protocols

Protocol 1: Determination of Absolute Bioavailability Using a Stable Isotope Co-administration Approach

This protocol describes a synthesized "gold standard" single-period study to determine the absolute bioavailability of candesartan, based on established methodologies and data from a ¹⁴C-labeled candesartan study.[1][3]

1. Synthesis of Labeled Candesartan:

-

Isotope Selection: ¹³C is a preferred stable isotope for this application to avoid the kinetic isotope effects sometimes observed with deuterium. The synthesis would involve incorporating ¹³C atoms into the candesartan molecule at positions that are not metabolically labile.

-

Synthetic Route: A multi-step synthesis is employed, starting from ¹³C-labeled precursors. The final product, [¹³C]-candesartan, must be chemically and isotopically pure, with its identity and purity confirmed by mass spectrometry and NMR.

2. Study Design:

-

Subjects: Healthy adult volunteers, typically male, are recruited after providing informed consent.[2] Subjects undergo a comprehensive health screening to ensure no clinically significant abnormalities.

-

Dosing: A single oral dose of unlabeled candesartan cilexetil (e.g., 16 mg tablet) is administered concomitantly with a single intravenous microdose of [¹³C]-candesartan. The intravenous dose is pharmacologically inactive but sufficient for analytical detection.

-

Sample Collection:

-

Blood: Serial blood samples are collected in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours). Plasma is separated by centrifugation and stored at -70°C until analysis.

-

Excreta: Urine and feces are collected pre-dose and for up to 168 hours post-dose to determine excretion pathways.

-

3. Bioanalytical Method:

-

Instrumentation: A validated LC-MS/MS method is used for the simultaneous quantification of unlabeled candesartan and [¹³C]-candesartan in plasma, urine, and feces.[4]

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or protein precipitation.[2] A deuterated internal standard, such as candesartan-d₄, is added to all samples and calibration standards.

-

Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column with an isocratic or gradient mobile phase, typically consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[2][5]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for unlabeled candesartan, [¹³C]-candesartan, and the internal standard.

4. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (AUC, Cₘₐₓ, tₘₐₓ, t₁/₂) are calculated for both the oral (unlabeled) and intravenous (labeled) administrations using non-compartmental analysis.

-

Absolute bioavailability (F) is calculated as:

-

F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

-

Protocol 2: Mass Balance and Excretion Study Using ¹⁴C-Labeled Candesartan Cilexetil

This protocol is based on the study referenced in the FDA's clinical pharmacology review.[3]

1. Synthesis of [¹⁴C]-Candesartan Cilexetil:

-

A precursor in the candesartan cilexetil synthesis is labeled with ¹⁴C at a metabolically stable position. The final radiolabeled product is purified and its specific activity is determined.

2. Study Design:

-

Subjects: Healthy male volunteers meeting inclusion/exclusion criteria.

-

Dosing: A single oral dose of [¹⁴C]-candesartan cilexetil is administered. In a crossover design, the same subjects receive a single intravenous dose of [¹⁴C]-candesartan.

-

Sample Collection: Blood, urine, and feces are collected at frequent intervals for an extended period (e.g., up to 7 days or until radioactivity in excreta returns to baseline) to capture the majority of the excreted dose.

3. Sample Analysis:

-

Total Radioactivity: Total radioactivity in plasma, urine, and homogenized feces is measured by liquid scintillation counting (LSC).

-

Metabolite Profiling: Plasma, urine, and feces extracts are analyzed by radio-HPLC and/or LC-MS/MS to separate and identify the parent drug and its metabolites.

4. Data Analysis:

-

The cumulative percentage of the administered radioactive dose recovered in urine and feces over time is calculated to determine the mass balance.

-

The proportion of each metabolite relative to the total radioactivity is determined to profile the metabolic fate of candesartan.

Data Presentation

Pharmacokinetic Parameters of Candesartan

The following table summarizes key pharmacokinetic parameters of candesartan derived from various studies.

| Parameter | Value | Reference |

| Absolute Bioavailability (Tablet) | ~15% | [6] |

| Absolute Bioavailability (Oral Solution) | 42% | [3] |

| Time to Peak Plasma Concentration (tₘₐₓ) | 3 - 5 hours | [6] |

| Elimination Half-life (t₁/₂) | ~9 - 13 hours | [3] |

| Volume of Distribution (Vd) | 0.13 L/kg | [7] |

| Plasma Protein Binding | >99% | [7] |

| Total Plasma Clearance | 0.37 mL/min/kg | [3] |

| Renal Clearance | 0.19 mL/min/kg | [3] |

Results from a ¹⁴C-Labeled Candesartan Cilexetil Mass Balance Study

This table presents data from a pivotal study that utilized ¹⁴C-labeled candesartan to define its excretion pathways.

| Route of Administration | Excretion Route | Percentage of Recovered Radioactivity | Reference |

| Oral (Solution) | Urine | ~33% | [3] |

| Feces | ~67% | [3] | |

| Intravenous | Urine | ~59% | [3] |

| Feces | ~36% | [3] |

Typical LC-MS/MS Method Parameters for Candesartan Quantification

This table outlines common parameters for a validated bioanalytical method using a stable isotope-labeled internal standard.

| Parameter | Typical Value | Reference |

| Internal Standard | Candesartan-d₄ | [2] |

| Linearity Range | 1 - 500 ng/mL | [5][8] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [8] |

| Intra- and Inter-day Precision (%CV) | < 15% | [2] |

| Accuracy (% Nominal) | 85 - 115% | [2] |

| Extraction Method | Solid-Phase Extraction (SPE) | [2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [4][5] |

| MRM Transition (Candesartan) | m/z 441.1 → 263.1 | [9] |

| MRM Transition (Candesartan-d₄) | m/z 445.1 → 267.1 | [9] |

Visualizations

Metabolic Pathway of Candesartan Cilexetil

Caption: Metabolic activation and elimination pathways of Candesartan.

Workflow for a Stable Isotope Co-administration Study

Caption: Experimental workflow for determining absolute bioavailability.

Bioanalytical Workflow Using LC-MS/MS

Caption: Analytical workflow for plasma sample quantification.

Conclusion

The application of stable isotope labeling has been pivotal in accurately defining the pharmacokinetic profile of candesartan. From definitive mass balance and absolute bioavailability studies using ¹⁴C-labeling to the routine use of deuterated internal standards in high-precision bioanalytical assays, this technology provides an indispensable tool for drug development professionals. The methodologies and data presented in this guide underscore the power of stable isotopes to generate robust and reliable pharmacokinetic data, facilitating a deeper understanding of candesartan's disposition in humans and supporting its safe and effective clinical use.

References

- 1. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmascholars.com [pharmascholars.com]

- 3. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Candesartan Cilexetil-d11

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation of Candesartan (B1668252) Cilexetil-d11, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Candesartan Cilexetil in complex biological matrices. Understanding the fragmentation pattern is paramount for developing robust and reliable bioanalytical methods.

Introduction to Candesartan Cilexetil and its Deuterated Analog

Candesartan Cilexetil is a prodrug that is rapidly hydrolyzed in the body to its active form, Candesartan. It is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension and heart failure. For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are indispensable for correcting matrix effects and variabilities in sample processing and instrument response.

Candesartan Cilexetil-d11 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its chemical structure is identical to Candesartan Cilexetil, except for the substitution of eleven hydrogen atoms with deuterium (B1214612) on the cyclohexyl ring. This results in a significant mass shift, allowing for its clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

Molecular Formula of this compound: C₃₃H₂₃D₁₁N₆O₆ Molecular Weight of this compound: 621.73 g/mol

The deuterium labeling is specifically on the cyclohexyl moiety, as indicated by its chemical name: 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyl-d11 -oxy)carbonyl]oxy]ethyl Ester.[1]

Mass Spectrometry Fragmentation Analysis

The fragmentation of Candesartan Cilexetil and its deuterated analog is typically achieved using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The following sections detail the expected fragmentation pathways and the resulting product ions.

Fragmentation of Unlabeled Candesartan Cilexetil

Under positive electrospray ionization (ESI+), Candesartan Cilexetil readily forms a protonated molecule [M+H]⁺ at an m/z of 611.26.[2] Subsequent fragmentation primarily occurs at the labile ester linkages.

A comprehensive fragmentation pathway for Candesartan Cilexetil has been established through various studies.[3][4] The major product ions observed in MS/MS spectra are summarized in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (m/z) | Proposed Structure of Fragment |

| 611.26 | 441.1 | 170.16 | Candesartan |

| 611.26 | 423.1 | 188.16 | Decarboxylated Candesartan |

| 441.1 | 263.0 | 178.1 | Biphenyl-tetrazole moiety |

| 423.1 | 395.1 | 28.0 | [Decarboxylated Candesartan - N₂]⁺ |

Predicted Fragmentation of this compound

Given that the deuterium labels are located on the cyclohexyl group, which is part of the cilexetil ester moiety, the fragmentation of this compound is expected to follow a similar pathway to the unlabeled compound. The key difference will be the mass of the fragments containing the deuterated cilexetil group.

The protonated molecule of this compound [M+H]⁺ will have an m/z of 622.73. The primary fragmentation event, the cleavage of the cilexetil group to form the active drug Candesartan, will result in the same Candesartan fragment at m/z 441.1, as the deuterium atoms are lost in the neutral fragment. However, any fragments retaining the deuterated cilexetil moiety would exhibit a mass shift of +11 Da.

The table below outlines the predicted major fragment ions for this compound.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (m/z) | Proposed Structure of Fragment |

| 622.73 | 441.1 | 181.63 | Candesartan (unlabeled) |

| 622.73 | 423.1 | 199.63 | Decarboxylated Candesartan (unlabeled) |

The fragmentation leading to the active form, Candesartan (m/z 441.1), is a crucial transition for quantitative analysis using Multiple Reaction Monitoring (MRM).

Experimental Protocols

The following provides a generalized experimental protocol for the LC-MS/MS analysis of Candesartan Cilexetil using its deuterated internal standard, based on methodologies reported in the literature.[5][6]

Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of plasma, add the internal standard solution (this compound).

-

Perform a protein precipitation step by adding a suitable organic solvent (e.g., methanol).

-

Vortex and centrifuge the samples.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is typically used (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[5]

-

Flow Rate: A typical flow rate is around 0.8 - 1.0 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Candesartan Cilexetil: m/z 611.3 → 441.2

-

This compound (IS): m/z 622.7 → 441.2

-

-

Ion Source Temperature: Approximately 500 °C.[5]

-

Ion Spray Voltage: Around 5500 V.[5]

Visualizations

Proposed Fragmentation Pathway of this compound

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Workflow for Bioanalysis

Caption: General workflow for the bioanalysis of Candesartan Cilexetil.

Conclusion

A thorough understanding of the mass spectrometric behavior of this compound is fundamental for its effective use as an internal standard. The predictable fragmentation, primarily yielding the unlabeled Candesartan ion, allows for the development of highly selective and sensitive LC-MS/MS methods for pharmacokinetic and bioequivalence studies. The provided experimental framework serves as a robust starting point for method development and validation, ensuring accurate and reliable quantification of Candesartan Cilexetil in various biological matrices.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmascholars.com [pharmascholars.com]

- 6. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Stability of Candesartan Cilexetil-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available stability data for Candesartan (B1668252) Cilexetil. As of the latest literature review, specific stability studies on its deuterated analogue, Candesartan Cilexetil-d11, are not publicly available. The information presented herein is extrapolated from studies on the non-deuterated compound and should be considered as a preliminary guide. A formal stability investigation is imperative to definitively characterize the stability profile of this compound.

Introduction

Candesartan Cilexetil is an inactive ester prodrug that is hydrolyzed to its active form, candesartan, in the gastrointestinal tract.[1] Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension and heart failure.[1] The stability of the drug substance and its formulated product is a critical quality attribute that can impact its safety and efficacy. This guide provides a comprehensive overview of the known stability characteristics of Candesartan Cilexetil under various stress conditions, based on published forced degradation studies.

Forced Degradation and Stability Profile

Forced degradation studies, also known as stress testing, are conducted to elucidate the intrinsic stability of a drug substance and to identify potential degradation products. These studies are a crucial component of drug development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Summary of Degradation under Stress Conditions

Candesartan Cilexetil has been subjected to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[2][3] The compound demonstrates varying degrees of stability under these conditions. The most significant degradation is observed under hydrolytic conditions, particularly neutral and alkaline hydrolysis.[3][4]

| Stress Condition | Reagent/Condition | Degradation Observed | Reference |

| Hydrolytic | Water | 58.12% | [4] |

| Acidic | 5N HCl | 30.22% | [4] |

| 1N HCl | Significant Degradation | [5] | |

| Alkaline | 5N NaOH | 17.85% | [4] |

| 0.1N NaOH | Significant Degradation | [5] | |

| Oxidative | 3% H2O2 | Stable / Considerable Degradation | [3][5] |

| Thermal | 60°C | 16.23% | [4] |

| Dry Heat | Stable | [2][3] | |

| Photolytic | UV Exposure | 8.32% | [4] |

| Light (ICH Q1B) | 7.53% / Significant Degradation | [3][4] |

Note: Conflicting reports on the stability under oxidative and photolytic stress exist in the literature, which may be due to differences in experimental conditions.

Long-Term Stability

Long-term stability studies on Candesartan Cilexetil tablets have been conducted under various storage conditions, including different temperatures and packaging configurations.[6][7] These studies, conducted over periods up to 36 months, monitor the formation of degradation products and ensure the drug product remains within its specifications.[6] In clinical settings, Candesartan Cilexetil has demonstrated good long-term efficacy and tolerability over 12 months, suggesting the formulated product maintains its stability under normal usage conditions.[8]

Degradation Pathways

The primary degradation pathway for Candesartan Cilexetil is the hydrolysis of the cilexetil ester group to form the active metabolite, candesartan.[9] This occurs both chemically and enzymatically in the body.[10] Forced degradation studies have identified several other degradation products, indicating multiple degradation pathways.

References

- 1. iajpr.com [iajpr.com]

- 2. researchgate.net [researchgate.net]

- 3. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]

- 5. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]

- 6. candesartan cilexetil tablets stability - Mendeley Data [data.mendeley.com]

- 7. candesartan cilexetil tablets stability - Mendeley Data [data.mendeley.com]

- 8. Long-term efficacy and tolerability of candesartan cilexetil in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. japsonline.com [japsonline.com]

Methodological & Application

Application Note: Quantification of Candesartan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candesartan (B1668252) is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure.[1] Accurate quantification of Candesartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Candesartan in human plasma. The protocol employs a stable isotope-labeled internal standard (IS), Candesartan-d11, to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection by mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Candesartan reference standard

-

Candesartan-d11 internal standard (IS)

-

Acetonitrile (B52724) (HPLC grade)[1]

-

Methanol (B129727) (HPLC grade)[2][3]

-

Ammonium formate (B1220265) (analytical grade)[1][4][5]

-

Formic acid (analytical grade)

-

Human plasma (sourced from a certified blood bank and stored at -70°C ± 10°C)[2]

-

Ultrapure water

Instrumentation

-

Liquid Chromatography: UPLC or HPLC system capable of delivering reproducible gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

-

Analytical Column: A reverse-phase C18 column (e.g., Thermo Hypersil GOLD C18, 150 × 2.1 mm, 1.9 μm) is suitable for separation.[1]

Preparation of Solutions

-

Candesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Candesartan in 10 mL of methanol.[3]

-

Candesartan Working Solutions: Prepare working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.[3]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Candesartan-d11 in 1 mL of methanol.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 50 ng/mL.[1]

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Transfer 100 µL of plasma into a 1.7 mL microcentrifuge tube.[1]

-

Add 50 µL of the Candesartan-d11 internal standard working solution (50 ng/mL) to each tube (except for blank samples).[1]

-

Add 500 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture for 10 minutes.[1]

-

Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a new vial for analysis.[1]

-

Inject an appropriate volume (e.g., 3-10 µL) into the LC-MS/MS system.[1][2]

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 μm)[1] |

| Mobile Phase A | 5 mM Ammonium Formate in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.4 mL/min[1] |

| Gradient | Isocratic (10:90, A:B)[1] |

| Column Temperature | 40°C[1] |

| Autosampler Temp. | 10°C[1] |

| Injection Volume | 3 µL[1] |

| Run Time | 2.5 minutes[2] |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Candesartan) | m/z 441.1 → 263.1[4][5][6] |

| MRM Transition (Candesartan-d11) | m/z 452.1 → 274.1 (inferred) |

| Dwell Time | 200 ms[2] |

Method Validation and Data

The bioanalytical method should be validated according to regulatory guidelines (e.g., US FDA).[2] Key validation parameters are summarized below.

Calibration Curve and Linearity

The method demonstrated excellent linearity over the concentration range of 1.03 to 400 ng/mL.[2][4][5]

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Candesartan | 1 - 400 | > 0.99[1] |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.06 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| LQC | 3.15 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| MQC | 141.54 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| HQC | 252.75 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| (Data adapted from representative studies and FDA guidelines; specific values may vary)[2][7] |

Recovery and Matrix Effect

The extraction recovery of Candesartan from human plasma is typically high, with minimal matrix effects observed when using a deuterated internal standard.

| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) |

| Candesartan | > 85 | > 85 | > 85 |

| Candesartan-d11 | > 85 | > 85 | > 85 |

Stability

Candesartan is stable in human plasma under various storage and handling conditions.

| Stability Condition | Duration | Result |

| Bench-top | 15 hours at Room Temperature | Stable[7] |

| Autosampler | 52 hours at 10°C | Stable[7] |

| Freeze-Thaw | 5 cycles | Stable[7] |

| Long-term | 112 days at -70°C | Stable[7] |

Visualizations

Caption: Experimental workflow for Candesartan quantification.

Caption: Key parameters for bioanalytical method validation.

References

- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmascholars.com [pharmascholars.com]

- 3. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acsi-journal.eu [acsi-journal.eu]

- 7. scielo.br [scielo.br]

Application Notes and Protocols for Candesartan Cilexetil-d11 in Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan (B1668252) cilexetil is an orally administered prodrug that is rapidly and completely hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[1] Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker, which inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[1] Bioequivalence (BE) studies are crucial for the development of generic formulations of candesartan cilexetil to ensure that they are therapeutically equivalent to the innovator product.

These studies require a robust, accurate, and precise bioanalytical method for the quantification of candesartan in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (IS), such as Candesartan Cilexetil-d11, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.[2] While the following protocols are based on methods using a closely related deuterated standard, Candesartan-d4, the principles are directly applicable to this compound.[3][4][5]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Candesartan exerts its antihypertensive effect by blocking the RAAS pathway. The liver produces angiotensinogen, which is converted to angiotensin I by renin, an enzyme released from the kidneys in response to low blood pressure.[6][7] Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II.[6][8] Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further increasing blood pressure.[6] Candesartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its pressor effects.[8]

Bioanalytical Method Protocol: LC-MS/MS Quantification of Candesartan in Human Plasma

This protocol details a validated method for the determination of candesartan in human plasma using a deuterated internal standard and LC-MS/MS.

Materials and Reagents

-

Candesartan reference standard

-

This compound (or Candesartan-d4 as a close substitute) Internal Standard (IS)

-

HPLC-grade methanol (B129727) and acetonitrile (B52724)

-

Ammonium (B1175870) formate (B1220265) or ammonium acetate

-

Formic acid (optional)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Purified water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[5]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve candesartan and the IS in methanol to obtain stock solutions of 1 mg/mL.[3] Store at 2-8°C.

-

Working Solutions: Prepare serial dilutions of the candesartan stock solution with a methanol/water mixture to create working solutions for calibration curve standards and quality control (QC) samples.

-

IS Working Solution: Dilute the IS stock solution with methanol/water to a final concentration (e.g., 500 ng/mL).

Sample Preparation (Protein Precipitation)

-

Label polypropylene (B1209903) tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 25 µL of the IS working solution to all tubes except for the blank matrix.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (as the protein precipitant) to each tube.[5]

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC Conditions | |

| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5] |

| Mobile Phase | A: 5 mM Ammonium Formate in water[3]B: Acetonitrile[3] |

| Gradient/Isocratic | Isocratic (e.g., 10:90, A:B) or a shallow gradient[3] |

| Flow Rate | 0.4 mL/min[5] |

| Column Temperature | 30-40°C[5] |

| Injection Volume | 3-10 µL[3] |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[4][5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| Mass Transitions (m/z) | |

| Candesartan | Positive Mode: 441.2 → 263.2[1]Negative Mode: 440.9 → 263.0[5] |

| Candesartan-d4 (IS) | Positive Mode: 445.1 → 267.1[9]Negative Mode: 444.6 → 265.1[5] |

| Source Temperature | 500°C[4] |

| Dwell Time | 200 ms[4] |